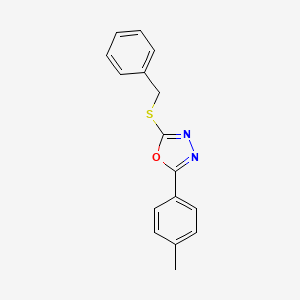![molecular formula C13H14N4O3 B5875161 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as EPMB and is a member of the pyrazole class of compounds. EPMB has been found to have various biochemical and physiological effects, which makes it a promising candidate for further research.
Wirkmechanismus
EPMB exerts its anti-cancer effects by inhibiting the activity of a protein called AKT, which is involved in cell survival and proliferation. By inhibiting AKT, EPMB induces cell death in cancer cells. Additionally, EPMB has been found to inhibit the activity of a protein called PARP, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can also induce cell death in cancer cells.
Biochemical and Physiological Effects:
EPMB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. EPMB has also been found to inhibit the activity of enzymes involved in glucose metabolism, such as hexokinase and pyruvate kinase. Additionally, EPMB has been shown to inhibit the activity of enzymes involved in DNA repair, such as PARP.
Vorteile Und Einschränkungen Für Laborexperimente
EPMB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to have potent anti-cancer effects, making it a promising candidate for further research. However, EPMB also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Zukünftige Richtungen
There are several future directions for research on EPMB. One potential avenue of research is to further investigate its mechanism of action, which may lead to the development of more effective anti-cancer therapies. Additionally, EPMB could be studied in combination with other anti-cancer agents to determine whether it has synergistic effects. Finally, EPMB could be studied in animal models to determine its effectiveness in vivo and to optimize its dosing and delivery.
Synthesemethoden
The synthesis of EPMB involves the reaction of 4-nitrobenzoyl chloride with 1-ethyl-1H-pyrazole-4-methanol in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure EPMB.
Wissenschaftliche Forschungsanwendungen
EPMB has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. EPMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-2-16-9-10(8-15-16)7-14-13(18)11-3-5-12(6-4-11)17(19)20/h3-6,8-9H,2,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXASFJDQOBCUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)


![N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)




![(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5875200.png)
![2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5875202.png)
